molecular formula C19H15ClN4O4S B11179094 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11179094
M. Wt: 430.9 g/mol
InChI Key: DBNJDXHMZNFGMM-ZVBGSRNCSA-N
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Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that features a combination of benzodioxole, hydrazine, chlorophenyl, and thiazine moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Hydrazine Formation: Hydrazine derivatives can be synthesized by reacting hydrazine hydrate with appropriate aldehydes or ketones.

    Thiazine Ring Formation: The thiazine ring can be formed through the reaction of thioamides with α-haloketones.

    Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, such as refluxing in an appropriate solvent with a catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the hydrazine or thiazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition of enzyme activity by binding to the active site.

    Receptor Interaction: Modulation of receptor activity through binding to receptor sites.

    Pathway Modulation: Alteration of biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • **2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

The unique combination of benzodioxole, hydrazine, chlorophenyl, and thiazine moieties in 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide provides it with distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O4S

Molecular Weight

430.9 g/mol

IUPAC Name

(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-N-(3-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H15ClN4O4S/c20-12-2-1-3-13(7-12)22-18(26)16-8-17(25)23-19(29-16)24-21-9-11-4-5-14-15(6-11)28-10-27-14/h1-7,9,16H,8,10H2,(H,22,26)(H,23,24,25)/b21-9+

InChI Key

DBNJDXHMZNFGMM-ZVBGSRNCSA-N

Isomeric SMILES

C1C(S/C(=N/N=C/C2=CC3=C(C=C2)OCO3)/NC1=O)C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

C1C(SC(=NN=CC2=CC3=C(C=C2)OCO3)NC1=O)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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